5-(pentafluorophenoxy)isophthalic acid
Overview
Description
Isophthalic acid, a closely related compound, is an organic compound with the formula C6H4(CO2H)2. This colorless solid is an isomer of phthalic acid and terephthalic acid . The introduction of substituents like pentafluorophenoxy at the 5-position can potentially alter the properties of the compound .
Synthesis Analysis
While specific synthesis methods for “5-(pentafluorophenoxy)isophthalic acid” are not available, similar compounds have been synthesized under solvothermal conditions . For instance, metal-organic frameworks constructed from 5-(benzimidazole-1-yl)isophthalic acid were synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of “5-(pentafluorophenoxy)isophthalic acid” would likely involve the isophthalic acid core with a pentafluorophenoxy group attached at the 5-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of “5-(pentafluorophenoxy)isophthalic acid” would likely be influenced by the electron-withdrawing pentafluorophenoxy group, which could potentially affect its participation in various chemical reactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenoxy)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F5O5/c15-7-8(16)10(18)12(11(19)9(7)17)24-6-2-4(13(20)21)1-5(3-6)14(22)23/h1-3H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEBOPPJXPOQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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